![molecular formula C12H17FN2 B6321351 1-[(4-氟苯基)甲基]-2-甲基哌嗪 CAS No. 1131001-24-5](/img/structure/B6321351.png)
1-[(4-氟苯基)甲基]-2-甲基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a chemical compound. It is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a laboratory chemical. Its melting point is between 88-92 °C (lit.) . The compound has a molecular weight of 288.34 .科学研究应用
抗肿瘤活性
丁等人 (2016) 的一项研究重点研究了十四种新型 1,2,4-三唑席夫碱的绿色合成,这些碱含有 1-[双-(4-氟苯基)甲基]哌嗪基团。这些化合物被评估其抗肿瘤活性,结果表明,大多数化合物对 CDC25B(一种参与细胞周期控制的蛋白质磷酸酶)具有良好至优异的抑制活性,抑制率高达 99.70%。发现 4-氨基-5-[4-双-(4-氟苯基)甲基哌嗪-1-基甲基]-1,2,4-三唑-3-硫酮基团的存在显着提高了抗肿瘤活性 (丁等人,2016)。
类固醇的电喷雾活性衍生化
西尾等人 (2007) 开发了新的衍生化试剂,包括 1-(2,4-二硝基-5-氟苯基)-4-甲基哌嗪 (PPZ),用于对具有羟基的类固醇进行液相色谱-电喷雾电离-质谱测定。这些试剂显着提高了类固醇检测的灵敏度,展示了在分析化学中的应用 (西尾等人,2007)。
氟桂利嗪的合成
沙赫马耶夫等人 (2016) 描述了氟桂利嗪(一种用于治疗偏头痛和其他疾病的钙通道阻滞剂)的 Fe 催化合成。该研究提供了对氟桂利嗪的工业生产方法的见解,其中包括与 1-[(4-氟苯基)甲基]-2-甲基哌嗪相关的化合物的缩合 (沙赫马耶夫等人,2016)。
pH 和粘度的荧光探针
巴科夫等人 (2022) 合成了一种新型高度水溶性的 1,8-萘酰亚胺衍生物,用于通过荧光传感 pH 值和粘度。该化合物集成了分子转子和开关,显示出在水溶液中作为 pH 和粘度传感材料的潜力,突出了在传感器技术中的应用 (巴科夫等人,2022)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), act as weak dopamine reuptake inhibitors . This suggests that 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as crl-40,940, are known to enhance respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension . This suggests that 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine might have similar effects.
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXINOPRGCUQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

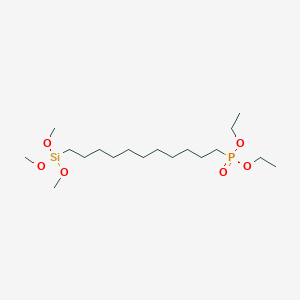
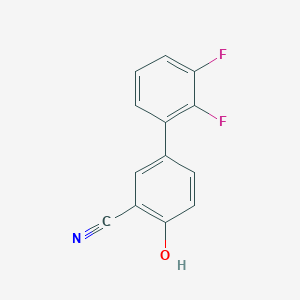
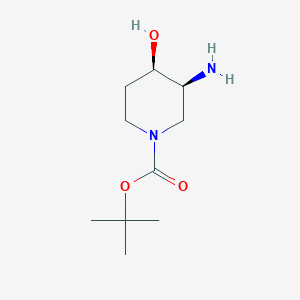
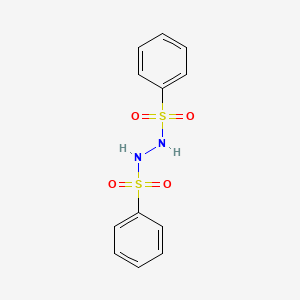
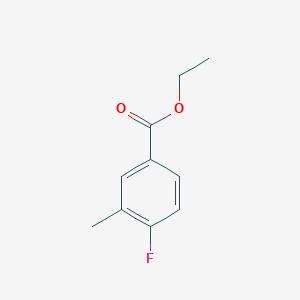

![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)
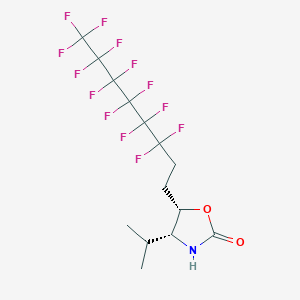
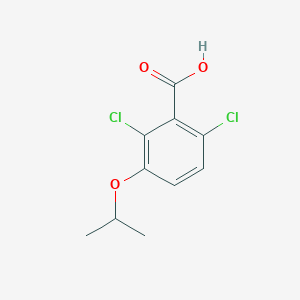
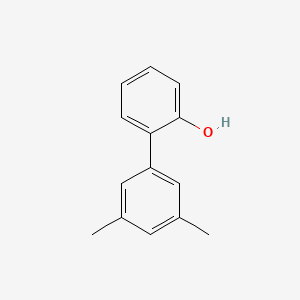
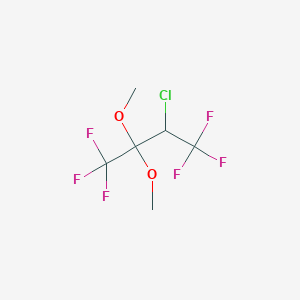
![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
